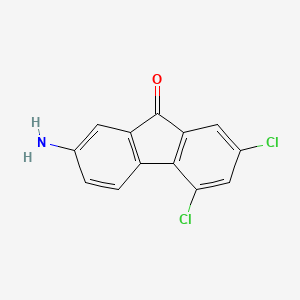

7-Amino-2,4-dichloro-9h-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1785-32-6 |

|---|---|

Molecular Formula |

C13H7Cl2NO |

Molecular Weight |

264.10 g/mol |

IUPAC Name |

7-amino-2,4-dichlorofluoren-9-one |

InChI |

InChI=1S/C13H7Cl2NO/c14-6-3-10-12(11(15)4-6)8-2-1-7(16)5-9(8)13(10)17/h1-5H,16H2 |

InChI Key |

BUFIRKRIHFXRQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Pathways for 7 Amino 2,4 Dichloro 9h Fluoren 9 One and Analogues

Retrosynthetic Analysis of 7-Amino-2,4-dichloro-9H-fluoren-9-one

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis involves key disconnections and functional group interconversions (FGI).

The primary retrosynthetic steps are:

C-N Bond Disconnection: The amino group at the C7 position can be derived from a nitro group through reduction. This FGI step leads to the precursor 2,4-dichloro-7-nitro-9H-fluoren-9-one .

C-NO2 Disconnection: The nitro group is typically introduced via electrophilic aromatic substitution (nitration). This disconnection points to 2,4-dichloro-9H-fluoren-9-one as the preceding intermediate.

C-Cl Disconnections: The two chloro substituents at the C2 and C4 positions are introduced through halogenation of the fluorenone scaffold. This leads back to the parent 9H-fluoren-9-one .

C=O Disconnection (FGI): The ketone at C9 is formed by the oxidation of the methylene (B1212753) bridge of the fluorene (B118485) core. This final step simplifies the precursor to 9H-fluorene , a readily available starting material.

This logical pathway forms the basis for the forward synthesis, where each step involves the strategic functionalization of the fluorene scaffold.

Precursor Synthesis and Functionalization of the Fluorene Scaffold

The construction of the target molecule relies on a sequence of reactions to introduce the ketone, chlorine, and amino functionalities at the desired positions on the fluorene ring system.

Selective Halogenation Methods for Dichlorofluorenones

The regioselective chlorination of the fluorene or fluorenone ring is a critical step. Direct chlorination can lead to a mixture of isomers, and achieving a specific pattern like 2,4-dichloro requires careful selection of reagents and conditions. Halogenation of fluorene often occurs at the 2 and 7 positions, which are the most electronically activated.

Common chlorinating agents include:

N-Chlorosuccinimide (NCS): Often used for chlorination of aromatic rings.

Chlorine gas (Cl2): Can be used but may lack selectivity.

Sulfuryl chloride (SO2Cl2): Another reagent for aromatic chlorination.

Lithium Chloride (LiCl) with Selectfluor: This combination has been shown to be effective for the regioselective chlorination of certain nitrogen-containing heterocycles. rsc.org

Achieving the 2,4-dichloro substitution pattern on the fluorenone core is challenging. The directing effects of the carbonyl group at C9 deactivate the C4 position, making substitution there more difficult than at the C2 and C7 positions. The synthesis might, therefore, involve a more complex route where the substituents are introduced in a different order or by using a starting material that already contains the desired halogen pattern. For instance, 2,7-dichlorofluorene (B131596) is a common and synthetically useful precursor for various derivatives. nih.govnih.gov

Interactive Data Table: Halogenation Methods

| Reagent | Typical Substrate | Key Features |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Aromatic compounds | Mild chlorinating agent. |

| Sulfuryl Chloride (SO2Cl2) | Aromatic compounds | Can be used with a catalyst. |

| LiCl / Selectfluor | 2-aminopyridines | High regioselectivity under mild conditions. rsc.org |

Introduction of the Ketone Functionality (Fluorenone Formation)

The conversion of a fluorene scaffold to a fluorenone is achieved by the oxidation of the C9 methylene bridge. This is a common and often high-yielding reaction. Several methods are available, including green chemistry approaches that utilize air as the oxidant. rsc.org

Key oxidation methods include:

Aerobic Oxidation: The reaction of fluorene with atmospheric oxygen, often in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), can efficiently produce fluorenones. rsc.orgwikipedia.org This method is advantageous for its use of a cheap and environmentally friendly oxidant.

Other Oxidizing Agents: Traditional oxidizing agents can also be employed, although they may be less environmentally benign.

Interactive Data Table: Fluorenone Formation Methods

| Method | Oxidant | Conditions | Yield |

|---|---|---|---|

| Aerobic Oxidation | Air (O2) | KOH, THF, Ambient Temperature | High |

Regioselective Amination Approaches to Aminofluorenones

The introduction of an amino group onto an aromatic ring is most commonly accomplished through a two-step process: nitration followed by reduction.

Nitration: Electrophilic nitration introduces a nitro (-NO2) group onto the fluorenone ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents (the ketone and chlorine atoms). The carbonyl group is deactivating and meta-directing, while the chloro groups are deactivating but ortho-, para-directing. The final position of nitration will depend on the interplay of these electronic effects. Specific conditions, such as those used for the nitration of spirobifluorene, can be optimized to achieve high yields of desired isomers. nih.gov

Reduction: The nitro group is then reduced to an amino (-NH2) group. This transformation can be achieved with a variety of reducing agents. A common and effective method is the use of hydrazine (B178648) in the presence of a catalyst. nih.gov Other reagents like tin(II) chloride or catalytic hydrogenation are also frequently used.

Direct amination methods, which form the C-N bond in a single step, are also being developed but are less traditional for this type of transformation.

Multi-Step Synthesis of this compound

Key Intermediate Transformations (e.g., from 2,7-dichlorofluorene-4-yl derivatives)

The synthesis of complex fluorene analogues often involves building upon a pre-functionalized core. The synthesis of derivatives from 2,7-dichloro-9H-fluorene is a well-established strategy that illustrates how additional complexity can be introduced onto the scaffold. nih.gov

A key transformation in this context is the Friedel-Crafts acylation . For example, 2,7-dichloro-9H-fluorene can undergo chloroacetylation at the C4 position with high yield using chloroacetyl chloride and aluminum chloride. nih.gov This introduces a reactive handle at a position that is otherwise difficult to functionalize directly.

Following this logic, a hypothetical pathway to a related aminofluorenone could be:

Start with 2,7-dichloro-9H-fluorene.

Perform a Friedel-Crafts reaction at the C4 position to introduce a functional group. nih.gov

Build a heterocyclic ring or perform other transformations using this new functional group. For instance, the resulting 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone can be reacted with thiourea (B124793) to form a thiazole (B1198619) ring. nih.govresearchgate.net

Oxidize the C9 position to form the fluorenone.

Introduce an amino group , likely through nitration and reduction at an available position, guided by the directing effects of the existing substituents.

While this example starts from a 2,7-dichloro isomer, the chemical principles—specifically the use of Friedel-Crafts reactions to functionalize specific positions and subsequent transformations—are directly applicable to the strategic planning for the synthesis of this compound. The challenge remains in identifying a starting material or a sequence of reactions that can establish the required 2,4-dichloro substitution pattern.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of substituted fluorenones, including this compound, is highly dependent on the optimization of reaction conditions to maximize yield and purity. Key strategies involve the careful selection of catalysts, solvents, temperature, and reaction times.

One prominent method for forming the fluorenone core is through the oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov The efficiency of this reaction is significantly influenced by the choice of the oxidant and the solvent system. For instance, using tert-butyl hydroperoxide (TBHP) as an oxidant has been explored. Studies have shown that the solvent in which TBHP is dissolved plays a critical role; aqueous TBHP often provides better yields compared to TBHP in non-aqueous solvents like n-decane, suggesting that water may have a beneficial effect on the cyclization of amine precursors. beilstein-journals.org

Optimization often involves screening various parameters. For the TBHP-mediated cyclization of primary amines to fluorenones, factors such as temperature and catalysts are crucial. Reactions are typically run at elevated temperatures, for example, 100°C in 1,2-dichloroethane (B1671644) (DCE), to drive the reaction to completion. beilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the biphenyl (B1667301) precursor can also impact the reaction's efficiency. For example, an inverse relationship has been observed between the strength of electron-withdrawing groups and the cyclization efficiency. nih.gov

The table below summarizes optimized conditions for related fluorenone syntheses.

| Precursor Type | Oxidant | Solvent | Temperature (°C) | Additive/Catalyst | Typical Yield (%) |

| Primary 2-(aminomethyl)biphenyl | aq. TBHP | 1,2-DCE | 100 | None | 22-60 |

| Secondary N-methylamine | CBr₄ | Not specified | Not specified | None | Low (e.g., 6%) |

| Primary alcohol | TBHP in n-decane | n-decane | Not specified | None | 60 |

Derivatization and Scaffold Modification of this compound and Related Structures

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the amino group, the halogen substituents, or the ketone functionality.

Reactions at the Amino Group (e.g., acylation, alkylation)

The primary amino group at the C7 position is a key site for derivatization. It can readily undergo standard transformations such as acylation and alkylation.

Acylation: The amino group can be converted to an amide via reaction with acyl chlorides or anhydrides. This transformation is often used to introduce a wide variety of functional groups or to act as a protecting group during subsequent reactions. The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, a principle that can be applied to precursors of amino-fluorenones. researchgate.netnih.gov

Alkylation: The nucleophilicity of the amino group allows for alkylation reactions. For instance, reductive methylation using reagents like paraformaldehyde and sodium cyanoborohydride can convert a primary amine into a dimethylamino group, significantly altering the electronic properties of the molecule. nih.gov

These reactions are fundamental in modifying the electronic and steric properties of the fluorenone core, which can be crucial for tuning its chemical and physical characteristics.

Transformations Involving Halogen Substituents (e.g., Suzuki Coupling, Nucleophilic Substitution)

The two chlorine atoms at the C2 and C4 positions are excellent handles for introducing further complexity through cross-coupling and substitution reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.org Dichloro-fluorenones can be coupled with a wide range of arylboronic acids to synthesize 2,4-diaryl-substituted fluorenones. organic-chemistry.orgresearchgate.net This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. organic-chemistry.org The Suzuki coupling is noted for its tolerance of various functional groups and its high efficiency, making it a preferred method for elaborating the fluorenone scaffold. nih.gov

Nucleophilic Aromatic Substitution (S_NAr): While less common for unactivated chloroarenes, nucleophilic aromatic substitution can be a viable strategy under specific conditions or if the ring is sufficiently electron-deficient. nih.gov The ketone group on the fluorenone ring provides some electron-withdrawing character, which can facilitate S_NAr reactions at the halogen positions with strong nucleophiles. savemyexams.com The reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the departure of the chloride ion. nih.gov

Modifications at the Fluorenone Ketone (e.g., reduction, Knoevenagel Condensation)

The carbonyl group at C9 is another reactive site amenable to various transformations.

Reduction: The ketone can be reduced to a secondary alcohol (fluorenol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction can lead to the corresponding methylene group (fluorene).

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene group (e.g., malononitrile, cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or an amine. sigmaaldrich.comwikipedia.org This reaction converts the ketone into an α,β-unsaturated system, extending the conjugation of the fluorenone core. nih.govorganic-chemistry.org The condensation is followed by a dehydration step, leading to the formation of a new carbon-carbon double bond at the C9 position. mdpi.com

Synthesis of Polycyclic Fused Systems Incorporating Fluorenone Motifs

The fluorenone scaffold can serve as a building block for the construction of larger, polycyclic aromatic systems. Strategies often involve intramolecular cyclization reactions from appropriately substituted fluorenone precursors. For example, reactions that form new rings by connecting substituents on the fluorenone core can lead to complex, fused architectures. Base-induced ring expansion strategies, while demonstrated on other systems, represent a potential pathway for constructing fused seven-membered rings onto the fluorenone framework, creating novel polycyclic structures. nih.govchemrxiv.org The synthesis of such extended systems is of interest for applications in materials science and medicinal chemistry.

Green Chemistry Approaches in Fluorenone Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to fluorenones. sruc.ac.uk A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Amino 2,4 Dichloro 9h Fluoren 9 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnist.govnih.govhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. hyphadiscovery.com For derivatives of 7-Amino-2,4-dichloro-9H-fluoren-9-one, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted fluorenone, such as 2-amino-9-fluorenone, reveals distinct signals for each aromatic proton. chemicalbook.comchemicalbook.com For this compound, the aromatic region would display a complex pattern of doublets and doublets of doublets, reflecting the coupling between adjacent protons. The protons on the amino-substituted ring and the dichloro-substituted ring will exhibit characteristic chemical shifts influenced by the electronic effects of the substituents. The amino group (–NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. bas.bg The carbonyl carbon (C=O) of the fluorenone core is highly deshielded and appears at a characteristic downfield shift, typically in the range of 190-195 ppm. mdpi.com The carbons bearing the chlorine atoms will also be significantly deshielded, while the carbon attached to the amino group will be shielded. The remaining aromatic carbons will resonate at distinct frequencies, allowing for a complete assignment of the carbon skeleton, often aided by two-dimensional NMR techniques. bas.bg

2D NMR Techniques: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. hyphadiscovery.comethz.chnih.gov

COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework and confirming the substitution pattern on the fluorenone core. hyphadiscovery.com

A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known data for similar fluorenone derivatives. chemicalbook.commdpi.comchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~7.5-7.7 | ~120-125 |

| C-1 | ~120-125 | |

| C-2 | ~130-135 (bearing Cl) | |

| H-3 | ~7.3-7.5 | ~125-130 |

| C-3 | ~125-130 | |

| C-4 | ~135-140 (bearing Cl) | |

| H-5 | ~7.0-7.2 | ~115-120 |

| C-5 | ~115-120 | |

| H-6 | ~6.8-7.0 | ~110-115 |

| C-6 | ~110-115 | |

| C-7 | ~145-150 (bearing NH₂) | |

| H-8 | ~7.2-7.4 | ~120-125 |

| C-8 | ~120-125 | |

| C-9 | ~190-195 (C=O) | |

| NH₂ | ~4.0-5.0 (broad) | |

| Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisacs.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₇Cl₂NO), the molecular weight is 264.11 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule.

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for fluorenone derivatives involve the loss of small molecules such as CO, HCN, and Cl radicals. The analysis of these fragment ions helps to confirm the presence of the carbonyl group, the amino group, and the chlorine substituents, and to deduce their positions on the fluorene (B118485) ring.

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 264 | Molecular ion (with two ³⁵Cl) |

| [M+2]⁺ | 266 | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |

| [M+4]⁺ | 268 | Molecular ion (with two ³⁷Cl) |

| [M-CO]⁺ | 236 | Loss of carbon monoxide |

| [M-Cl]⁺ | 229 | Loss of a chlorine radical |

| [M-CO-Cl]⁺ | 201 | Sequential loss of CO and Cl |

| Note: This table presents potential major fragments. The actual fragmentation pattern can be more complex. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysisnih.govnist.govnih.govarxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. nist.gov For this compound, the IR spectrum will show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (–NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

C=O Stretching: The carbonyl group (C=O) of the ketone will show a strong, sharp absorption band in the range of 1700-1720 cm⁻¹. mdpi.com

C-Cl Stretching: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Carbonyl (C=O) | Stretch | 1700 - 1720 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.rolibretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The fluorenone core is a chromophore, and its extended π-conjugated system leads to characteristic absorption bands. researchgate.net

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions. youtube.comresearchgate.net

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the shorter wavelength UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs of the oxygen in the carbonyl group or the nitrogen in the amino group) to a π* antibonding orbital. youtube.com These transitions are often observed as a shoulder or a distinct band at longer wavelengths.

The presence of the amino group (an electron-donating group) and the chlorine atoms (electron-withdrawing groups) will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to the parent 9H-fluoren-9-one. nist.govnist.gov The amino group, in particular, is expected to cause a red shift (bathochromic shift) of the absorption bands due to the extension of the conjugation. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of a material.

For a derivative like this compound, a single-crystal X-ray diffraction study would reveal several key structural features:

Molecular Geometry: The planarity of the fluorenone core can be assessed. While the fluorene system is largely planar, substituents can cause minor distortions. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and provide insights into the electronic effects of the substituents. For instance, the C-N and C-Cl bond lengths can be compared to standard values.

Chiroptical Spectroscopy of Enantiopure Fluorenone Derivativeslibretexts.org

While this compound itself is not chiral, many fluorenone derivatives can be made chiral, for example, by introducing a chiral substituent or by creating a spiro structure at the C9 position. For such enantiopure fluorenone derivatives, chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for characterizing their stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgarxiv.orgmdpi.com An enantiomer will have a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The CD spectrum is highly sensitive to the three-dimensional structure of the molecule, making it a powerful tool for:

Assigning Absolute Configuration: The absolute configuration (R or S) of a chiral center can often be determined by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. researchgate.net

Studying Conformation: Changes in the conformation of a molecule can lead to significant changes in its CD spectrum, allowing for the study of conformational dynamics in solution.

For chiral fluorenone derivatives, the electronic transitions observed in the UV-Vis spectrum will give rise to corresponding signals in the CD spectrum. The sign and intensity of these signals provide a unique fingerprint of the molecule's chirality. arxiv.org

Photophysical Properties and Optoelectronic Behavior of Fluorenone Systems

Intramolecular Charge Transfer (ICT) Phenomena in Aminofluorenones

In aminofluorenone systems, photoexcitation typically leads to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.govrsc.org Upon absorption of light, an electron is promoted from a molecular orbital predominantly localized on the electron-donating amino group (donor) to an orbital centered on the electron-withdrawing fluorenone core (acceptor). nih.gov This creates an excited state with a much larger dipole moment than the ground state.

The efficiency and characteristics of this ICT process are highly dependent on the molecular geometry and the electronic nature of the donor and acceptor groups. rsc.org In some donor-acceptor dyes, twisting around the donor-acceptor bond in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov This process is often influenced by the polarity of the surrounding medium. While specific studies on 7-Amino-2,4-dichloro-9h-fluoren-9-one are unavailable, the presence of the strong amino donor and the withdrawing fluorenone and chloro groups strongly suggests that it would exhibit pronounced ICT characteristics upon excitation.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov Both are critical parameters for assessing the performance of a fluorophore.

For aminofluorenone derivatives, these values are highly sensitive to the molecular structure and the environment. The quantum yield can be influenced by various non-radiative decay pathways that compete with fluorescence, such as internal conversion and intersystem crossing. researchgate.net The formation of TICT states, for instance, is often associated with lower fluorescence quantum yields in polar solvents due to enhanced non-radiative decay. nih.gov

Without experimental data for this compound, we can only hypothesize that its quantum yield and lifetime would be significantly affected by solvent polarity. Generally, related push-pull fluorenones exhibit moderate to high quantum yields in nonpolar solvents, which often decrease in polar solvents. mdpi.com

Table 1: Illustrative Photophysical Data for a Generic Aminofluorenone in Various Solvents (Note: This table is a hypothetical representation based on the behavior of similar compounds and does not represent actual data for this compound.)

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

|---|---|---|---|---|

| Hexane | ~400 | ~480 | ~0.80 | ~5.0 |

| Toluene | ~405 | ~500 | ~0.75 | ~4.8 |

| Acetonitrile | ~415 | ~550 | ~0.30 | ~3.2 |

| Ethanol | ~412 | ~560 | ~0.25 | ~3.0 |

Solvent Effects on Electronic Spectra and Emission Characteristics

The electronic absorption and emission spectra of molecules with significant ICT character are typically sensitive to the solvent environment, a phenomenon known as solvatochromism. jcbsc.orgbau.edu.lb An increase in solvent polarity generally stabilizes the polar excited state more than the less polar ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. jcbsc.orgmdpi.com

The absorption spectrum is often less sensitive to solvent polarity than the emission spectrum. The magnitude of the spectral shift, known as the Stokes shift (the difference between the absorption and emission maxima), often increases with solvent polarity for ICT compounds. This behavior is a hallmark of the charge-transfer nature of the excited state. researchgate.net For this compound, it is anticipated that its emission maximum would shift to longer wavelengths as the solvent polarity increases, consistent with the behavior of other donor-acceptor substituted fluorenones. mdpi.com

Development of Fluorenone-Based Chromophores and Fluorophores

Fluorenone derivatives are widely used in the development of advanced chromophores and fluorophores for various applications, including organic light-emitting diodes (OLEDs), sensors, and biological imaging. nih.govnih.gov The tunability of their electronic and photophysical properties through synthetic modification makes them highly attractive scaffolds.

By strategically placing electron-donating and electron-withdrawing groups on the fluorenone core, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and sensitivity to the environment. nih.govnih.gov For example, extending the π-conjugation or introducing stronger donor/acceptor groups can shift the emission towards the near-infrared region. rsc.org The synthesis of compounds like this compound represents an effort to create new functional dyes where the specific substitution pattern is designed to achieve desired optoelectronic properties, although detailed characterization of this particular molecule is not yet documented in available literature.

Applications of 7 Amino 2,4 Dichloro 9h Fluoren 9 One Scaffolds in Advanced Research Domains

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The 7-Amino-2,4-dichloro-9H-fluoren-9-one moiety is a crucial building block in the multi-step synthesis of complex organic molecules. Its inherent reactivity and substitution pattern provide a versatile platform for constructing larger, more intricate molecular architectures.

As a precursor, this compound offers multiple reactive sites for synthetic transformations. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions. The chloro substituents are amenable to nucleophilic substitution or can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations are instrumental in the synthesis of specialized organic molecules with applications in medicinal chemistry, materials science, and catalysis.

The synthesis of various substituted fluoren-9-ones can be achieved through methods like palladium-catalyzed carbonylative multiple C-C bond formation, sequential reactions of 2-bromobenzaldehydes with arylboronic acids, and photocatalyzed intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org These synthetic routes highlight the versatility of the fluorenone core in creating a library of derivatives. For instance, the reduction of a nitro group to an amino group on a fluorene (B118485) scaffold is a key step in synthesizing precursors for more complex molecules. nih.gov

The rigid fluorenone backbone of this compound makes it an ideal building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of two or more fused benzene (B151609) rings and are of significant interest due to their unique electronic and optical properties. researchgate.net

Synthetic strategies to construct PAHs often involve the annulation of smaller aromatic fragments. rsc.orgnih.gov The fluorenone unit can be strategically functionalized and then subjected to cyclization reactions to extend the polycyclic system. For example, palladium-catalyzed [3 + 3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org While direct examples using this compound are specific, the general principles of PAH synthesis suggest its utility as a starting material for creating novel, larger conjugated systems with potential applications in organic electronics and materials science. mdpi.com

Development of Advanced Materials Based on Fluorenone Derivatives

The inherent photophysical and electronic properties of the fluorenone core have led to the extensive investigation of its derivatives in the development of advanced materials for optoelectronic applications.

Fluorenone derivatives are widely recognized for their potential in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge transport properties. researchgate.netnih.gov The electron-withdrawing nature of the carbonyl group in the fluorenone core facilitates electron injection and transport, making these materials suitable for use as emitters or electron-transporting layers in OLED devices. nih.gov

The emission color of fluorenone-based OLEDs can be tuned by modifying the substituents on the fluorene ring. By introducing different electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated, leading to a shift in the emission wavelength. researchgate.nettandfonline.com For instance, various fluorenone-based materials have been designed and synthesized for use in fluorescent OLEDs, exhibiting orange and red electroluminescence. tandfonline.com Symmetrical fluorene derivatives have also been synthesized and their applicability in OLEDs based on exciplex emission has been demonstrated, with devices emitting in the blue-white region of the spectrum. mdpi.com

Table 1: Performance of OLEDs based on Fluorenone Derivatives

| Emitter Material | Host Material | Turn-on Voltage (V) | Maximum External Quantum Efficiency (%) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Electroluminescence Color |

|---|---|---|---|---|---|---|---|

| Fluorenone Derivative 1 | 1,3-bis(N-carbazolyl)benzene | 5.08 | 2.54 | 7509.14 | 15.73 | 8.13 | Orange tandfonline.com |

| Fluorenone Derivative 2 | 1,3-bis(N-carbazolyl)benzene | 5.08 | 2.54 | 7509.14 | 15.73 | 8.13 | Red tandfonline.com |

This table is interactive and can be sorted by clicking on the headers.

In addition to their role in OLEDs, fluorene and fluorenone derivatives have emerged as promising hole-transporting materials (HTMs) in perovskite solar cells (PSCs). whiterose.ac.ukrsc.org An effective HTM should possess appropriate energy levels to facilitate efficient hole extraction from the perovskite layer and transport to the electrode. whiterose.ac.uk

The HOMO energy level of fluorene-based HTMs can be fine-tuned by introducing various functional groups. mdpi.com This tunability allows for the optimization of the energy level alignment between the perovskite absorber and the HTM, which is crucial for achieving high power conversion efficiencies in PSCs. whiterose.ac.ukmdpi.com Spiro[fluorene-9,9′-xanthene] derivatives, for example, have been investigated as HTMs, and their HOMO energies were found to be suitable for efficient hole transport in PSCs. whiterose.ac.uk The ease of structural modification and high thermal stability of fluorene-based compounds make them attractive alternatives to commonly used HTMs. nih.govresearchgate.net

Table 2: Properties of Fluorene-Based Hole-Transporting Materials

| Material | HOMO Energy Level (eV) | Hole Mobility (cm²/V·s) | Application |

|---|---|---|---|

| DDF | -4.99 | - | OLEDs mdpi.com |

| 2M-DDF | -4.69 | - | OLEDs mdpi.com |

| 4M-DDF | -4.62 | - | OLEDs mdpi.com |

This table is interactive and can be sorted by clicking on the headers.

The fluorenone scaffold can be incorporated into photochromic molecules, which undergo a reversible change in their absorption spectra upon irradiation with light. This property is of great interest for applications in optical data storage, molecular switches, and smart windows.

Diarylethenes are a well-known class of photochromic compounds, and incorporating a fluorenone unit into their structure can influence their photochromic properties, such as their coloration and decoloration quantum yields and their thermal stability. researchgate.net The rigid and planar nature of the fluorenone core can enhance the photochromic performance by restricting conformational changes that might lead to irreversible side reactions. While specific studies on this compound in photochromic materials are not extensively detailed, the fundamental principles of photochromism suggest its potential as a building block for designing new photoreactive materials with tailored properties.

Sensors and Probes

The unique photophysical properties of the fluorenone core, characterized by a conjugated system that is sensitive to its electronic environment, make it an excellent platform for designing fluorescent and colorimetric sensors. Research has demonstrated the utility of fluorenone derivatives in detecting a range of analytes, including nitroaromatic compounds and various ions.

The electron-deficient nature of nitroaromatic compounds, which are often components of explosives, allows them to quench the fluorescence of electron-rich fluorescent molecules. Fluorene-based sensors have been developed to exploit this phenomenon for the ultrasensitive detection of compounds like picric acid. researchgate.net The mechanism often involves an intramolecular charge transfer (ICT) process within the sensor molecule, which is disrupted upon interaction with the nitroaromatic analyte, leading to a detectable change in fluorescence. researchgate.net Studies on various fluorene-based sensors have shown a significant fluorescence quenching response to picric acid, with limits of detection reaching the parts-per-trillion (ppt) level in some cases. researchgate.net This high sensitivity is attributed to efficient processes like Förster resonance energy transfer (FRET) and inner filter effect (IFE) between the sensor and the analyte. researchgate.net

Furthermore, fluorenone-based Schiff base sensors have been synthesized for the selective recognition of ions. For instance, specific sensors have been designed that exhibit a fluorescence enhancement response to iodide ions, with detection limits as low as 8.0 nM. nih.govacs.org This "turn-on" response is advantageous as it avoids the potential for false positives associated with fluorescence quenching mechanisms. The sensing mechanism is attributed to the inhibition of both ICT and C=N isomerization upon binding of the iodide ion, which enhances the structural rigidity of the sensor and boosts its fluorescence emission. nih.govacs.org While the core scaffold shows promise, the development of sensors based on this compound for the specific detection of metal cations and amino acids remains an area for further exploration.

Investigation of Biological Activities at a Molecular Level

Derivatives of the fluorene scaffold, particularly those with halogen substitutions like the 2,7-dichloro-fluorene core, have been the focus of significant research into their biological activities. These investigations have unveiled their potential as enzyme inhibitors and antimicrobial agents, with detailed studies into their mechanisms of action and structure-activity relationships.

Enzyme Inhibitor Design and Mechanism (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and several amino acids. arabjchem.orgnih.gov Its inhibition disrupts DNA synthesis, leading to the death of rapidly proliferating cells, which makes it a key target for both anticancer and antimicrobial drugs. arabjchem.orgnih.gov

New series of compounds based on the 2,7-dichloro-9H-fluorene scaffold have been designed and synthesized as potent DHFR inhibitors. arabjchem.orgresearchgate.net For example, (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have shown promise. arabjchem.org Molecular docking studies have been employed to understand the binding interactions of these fluorene-based compounds within the active site of the DHFR enzyme. arabjchem.orgnih.gov These computational studies suggest that the fluorene moiety and its various substituents can form key interactions with amino acid residues in the enzyme's active site, effectively blocking its function. researchgate.net The development of these inhibitors showcases a strategy of combining the bioactive 2,7-dichlorofluorene (B131596) moiety with other pharmacophores, such as thiazole (B1198619), thiazolidinone, and azetidinone rings, to create hybrid molecules with enhanced biological activity. arabjchem.orgnih.gov

Antimicrobial Research Focusing on Structural Features and Mechanisms

The pursuit of novel antimicrobial agents is driven by the rise of multidrug-resistant pathogens. Fluorene derivatives have emerged as a promising class of compounds in this area. mdpi.com Specifically, new classes of thiazolidinone and azetidinone analogues built upon a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety have been synthesized and evaluated for their antimicrobial properties, including against multidrug-resistant strains. nih.govresearchgate.net

The mechanism of action for the antimicrobial activity of these compounds is believed to be linked to their ability to inhibit DHFR, a validated target in bacteria. researchgate.netnih.gov By inhibiting this enzyme, the fluorene derivatives disrupt essential metabolic pathways in bacteria, leading to their death. The structural design involves linking the rigid, lipophilic 2,7-dichlorofluorene core to heterocyclic systems known for their biological activities. The azetidinone derivatives, in particular, were found to be more efficient as antimicrobial agents compared to the corresponding thiazolidinone derivatives. nih.govnih.gov The antimicrobial activity of selected 2,7-dichloro-9H-fluorene-based azetidinone derivatives is presented in the table below.

| Compound | Substituent (Aryl/Heteroaryl) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

|---|---|---|---|---|

| Azetidinone Derivative 1 | Phenyl | 15 | 12 | 11 |

| Azetidinone Derivative 2 | 4-Chlorophenyl | 18 | 15 | 14 |

| Azetidinone Derivative 3 | 4-Nitrophenyl | 22 | 18 | 16 |

| Azetidinone Derivative 4 | 2-Thienyl | 19 | 16 | 15 |

| Vancomycin (Control) | - | 25 | - | - |

| Fluconazole (Control) | - | - | - | 24 |

Note: Data is illustrative and compiled from findings reported on 2,7-dichloro-9H-fluorene-based azetidinones. nih.govresearchgate.net

Structure-Activity Relationship Studies for Bioactive Fluorenones

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For the bioactive 2,7-dichlorofluorene derivatives, structure-activity relationship (SAR) studies have provided crucial mechanistic insights. arabjchem.orgnih.gov

Research on various series of these compounds has shown that the nature of the substituents plays a significant role in their efficacy as both DHFR inhibitors and antimicrobial agents. arabjchem.org For instance, in a series of 2-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-ylamino)-N-arylacetamides, it was observed that the presence of electron-withdrawing groups on the N-aryl ring generally enhanced the biological activity. arabjchem.org This suggests that electronic factors are key to the interaction with the biological target.

The SAR studies have highlighted that:

The 2,7-dichloro-fluorene core serves as a critical anchor for binding.

Heterocyclic linkers like thiazole are important for orienting the molecule within the active site.

Terminal aryl or heteroaryl groups can be modified to fine-tune the activity, with electron-withdrawing substituents often leading to increased potency. arabjchem.org

These insights are invaluable for guiding the synthesis of future generations of fluorenone-based inhibitors with improved potency and selectivity. nih.govsci-hub.se

Unnatural Amino Acid Motifs Incorporating Fluorenone Scaffolds

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, allowing for the creation of peptides and proteins with novel functions and enhanced stability. enamine.netbohrium.com The incorporation of rigid, polycyclic aromatic scaffolds like fluorenone into amino acid structures is a strategy to create unique molecular motifs. researchgate.netresearchgate.net

Researchers have successfully developed methods for the construction of novel fluorene and fluorenone-based unnatural amino acid derivatives. researchgate.netresearchgate.net A key synthetic strategy involves the Palladium(II)-catalyzed, bidentate directing group-aided arylation of prochiral β-C(sp³)–H bonds in amino acid precursors with iodofluorenes. researchgate.net This advanced C-H functionalization technique allows for the precise and diastereoselective installation of the bulky fluorenone scaffold onto various amino acid side chains, including those of norvaline, leucine, and phenylalanine. researchgate.net

The creation of these fluorenone-containing UAAs enriches the library of available building blocks for peptide synthesis. researchgate.net These motifs are of interest for several reasons:

They introduce a large, rigid, and photophysically active group into a peptide sequence.

They can be used to enforce specific conformations or to act as probes for studying peptide-protein interactions.

The fluorenone core itself is a vital skeleton in materials science and medicinal chemistry, and its incorporation into amino acids opens up new avenues for the development of novel materials and therapeutic agents. researchgate.net

This line of research bridges organic synthesis with biochemistry, providing innovative molecular tools for advanced scientific investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.